Ropinirole-d7 HCl Ropinirole-d7 HCl A deuterated Ropinirole impurity.Ropinirole is a D2, D3, and D4 dopamine receptor agonist with highest affinity for D2. It is weakly active at the 5-HT2, and α2 receptors and is said to have virtually no affinity for the 5-HT1, GABA, mAChRs, α1, and β-adrenoreceptors
Brand Name: Vulcanchem
CAS No.: 1261396-31-9
VCID: VC0196499
InChI: InChI=1S/C16H24N2O.ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H/i1D3,3D2,9D2;
SMILES: CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl
Molecular Formula: C16H17N2OD7.HCl
Molecular Weight: 303.88

Ropinirole-d7 HCl

CAS No.: 1261396-31-9

Labelled Products

VCID: VC0196499

Molecular Formula: C16H17N2OD7.HCl

Molecular Weight: 303.88

Purity: > 95%

Ropinirole-d7 HCl - 1261396-31-9

CAS No. 1261396-31-9
Product Name Ropinirole-d7 HCl
Molecular Formula C16H17N2OD7.HCl
Molecular Weight 303.88
IUPAC Name 4-[2-[1,1,2,2,3,3,3-heptadeuteriopropyl(propyl)amino]ethyl]-1,3-dihydroindol-2-one;hydrochloride
Standard InChI InChI=1S/C16H24N2O.ClH/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H/i1D3,3D2,9D2;
SMILES CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1.Cl
Appearance Light Yellow Solid
Melting Point >234°C (dec.)
Description A deuterated Ropinirole impurity.Ropinirole is a D2, D3, and D4 dopamine receptor agonist with highest affinity for D2. It is weakly active at the 5-HT2, and α2 receptors and is said to have virtually no affinity for the 5-HT1, GABA, mAChRs, α1, and β-adrenoreceptors
Purity > 95%
Quantity Milligrams-Grams
Related CAS 91374-21-9 (unlabelled)
Synonyms 4-[2-(Propyl-d7-propylamino)ethyl]-1,3-dihydro-2H-indol-2-one hydrochloride
Tag Ropinirole
PubChem Compound 49849863
Last Modified Nov 11 2021
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